molecular formula C13H19BrO2 B8177870 4-Bromo-2-isobutoxy-1-isopropoxybenzene

4-Bromo-2-isobutoxy-1-isopropoxybenzene

Cat. No.: B8177870
M. Wt: 287.19 g/mol
InChI Key: FVIFPKOUSBYDCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The molecule likely features a benzene ring substituted with bromine at position 4, an isobutoxy group at position 2, and an isopropoxy group at position 1. Such a structure would exhibit unique steric and electronic characteristics influenced by the bulky isobutoxy and isopropoxy groups, which may impact reactivity, solubility, and synthetic utility.

Properties

IUPAC Name

4-bromo-2-(2-methylpropoxy)-1-propan-2-yloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrO2/c1-9(2)8-15-13-7-11(14)5-6-12(13)16-10(3)4/h5-7,9-10H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIFPKOUSBYDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)Br)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-isobutoxy-1-isopropoxybenzene typically involves the bromination of a suitable precursor, followed by the introduction of isobutoxy and isopropoxy groups. One common method involves the bromination of 2-isobutoxy-1-isopropoxybenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-2-isobutoxy-1-isopropoxybenzene may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-isobutoxy-1-isopropoxybenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The isobutoxy and isopropoxy groups can be oxidized to corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the bromine atom, yielding 2-isobutoxy-1-isopropoxybenzene.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium amide in liquid ammonia, sodium thiolate in ethanol.

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Nucleophilic Substitution: Corresponding substituted benzene derivatives.

    Oxidation: 4-Bromo-2-isobutoxy-1-isopropoxybenzaldehyde or 4-Bromo-2-isobutoxy-1-isopropoxybenzoic acid.

    Reduction: 2-Isobutoxy-1-isopropoxybenzene.

Scientific Research Applications

4-Bromo-2-isobutoxy-1-isopropoxybenzene is utilized in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: Potential use in the development of new drugs due to its unique structural properties.

    Material Science: Investigation of its properties for potential use in the development of new materials.

    Chemical Biology: Study of its interactions with biological molecules to understand its potential biological activity.

Mechanism of Action

The mechanism of action of 4-Bromo-2-isobutoxy-1-isopropoxybenzene involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the isobutoxy and isopropoxy groups can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting its overall biological activity.

Comparison with Similar Compounds

Substituent Effects

  • Alkoxy Groups: Compounds with isopropoxy (e.g., ) or methoxy () substituents exhibit moderate steric hindrance, influencing their reactivity in substitution reactions.
  • Halogen Variations : Bromine at position 4 enhances electrophilic substitution reactivity compared to chlorine (), making brominated analogs more reactive in cross-coupling reactions.
  • Functional Group Diversity: The vinyl group in 4-bromo-1-isopropoxy-2-vinylbenzene () introduces unsaturation, enabling polymerization or Diels-Alder reactions. In contrast, diaminobenzene derivatives () are highly reactive nucleophiles but pose significant toxicity risks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.